3-(4-Methoxyphenyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

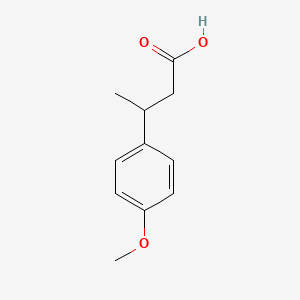

“3-(4-Methoxyphenyl)butanoic acid” is a chemical compound with the CAS Number: 6555-30-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 66-67 degrees Celsius . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

Organic Solvent-Free Synthesis Process : Delhaye et al. (2006) developed an organic solvent-free process for synthesizing 4-(4-hydroxyphenyl)butanoic acid, an intermediate in the synthesis of LY518674, by demethylating 3-(4-Methoxyphenyl)butanoic acid using aqueous HBr (Delhaye, Diker, Donck, & Merschaert, 2006).

Photochemical Synthesis : Álvaro et al. (1987) explored photochemical approaches for synthesizing chromones, using esters like this compound, demonstrating its utility in producing photo-Fries products valuable as chromone precursors (Álvaro, García, Iborra, Miranda, & Primo, 1987).

Nucleophilic Substitution and Elimination Reactions : Toteva and Richard (1996) investigated the rate constants and product yields in nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, highlighting the reactivity and functional versatility of this compound derivatives (Toteva & Richard, 1996).

Analytical Applications

Spectrophotometric Determination of Nickel : Izquierdo and Carrasco (1984) described the use of 3-(4-Methoxyphenyl)-2-mercaptopropenoic acid for the selective and rapid spectrophotometric determination of nickel in various materials, showcasing its analytical application in metal detection (Izquierdo & Carrasco, 1984).

Chiral Dopants for Nematic Liquid Crystals : Tojo et al. (2006) synthesized an optically active derivative of this compound for use as a chiral dopant in nematic liquid crystals, indicating its potential in materials science and liquid crystal technology (Tojo, Aoki, Yasutake, & Hirose, 2006).

Corrosion Inhibition Studies : Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives, including a derivative of this compound, as corrosion inhibitors for copper, demonstrating its utility in corrosion control (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).

Pharmacological and Biological Studies

- Inhibition of Carboxypeptidase A : Galardy and Kortylewicz (1984) investigated the inhibition of carboxypeptidase A by substrate analogues, including derivatives of this compound, contributing to the understanding of enzyme-substrate interactions (Galardy & Kortylewicz, 1984).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to 4-phenylbutyric acid (4-pba), which is known to interact with histone deacetylases (hdacs) and has a role as a chemical chaperone .

Mode of Action

Its structural analog, 4-pba, is known to exhibit inhibitory activity against hdacs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, 4-PBA prevents this deacetylation, leading to a more relaxed chromatin structure and promoting gene transcription .

Biochemical Pathways

4-pba, a structurally similar compound, is known to ameliorate unfolded proteins and suppress their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Pharmacokinetics

The optimization of 4-pba, a structurally similar compound, is crucial for its effective medicinal application due to the high doses currently required for therapeutic efficacy .

Result of Action

A derivative of 4-pba, 4-(4-methoxyphenyl) butanoic acid (4-mpb), has shown protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context.

Cellular Effects

3-(4-Methoxyphenyl)butanoic acid has been shown to have protective effects against endoplasmic reticulum stress-induced neuronal cell death . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-(4-methoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUSGMFEBAENPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2771716.png)

![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2771718.png)

![ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2771719.png)

![Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B2771722.png)

![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2771726.png)

![(Z)-N-(3-allyl-4-(4-nitrophenyl)thiazol-2(3H)-ylidene)-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline hydrobromide](/img/structure/B2771730.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2771733.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2771734.png)